3-(Methylthio)pyridine

Description

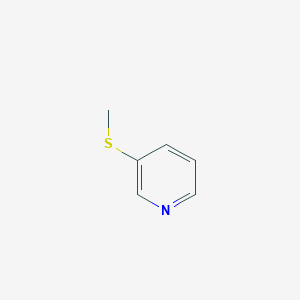

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-8-6-3-2-4-7-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULOGPOZBOCNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172119 | |

| Record name | Pyridine, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18794-33-7 | |

| Record name | Pyridine, 3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfanyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Methylthio)pyridine CAS number and properties

[1][2]

Executive Summary & Identity Verification

Topic: 3-(Methylthio)pyridine CAS Registry Number: 18794-33-7 (Note: The request referenced CAS 20280-53-3; however, authoritative chemical registries assign 18794-33-7 to the free base this compound.[1][2] CAS 20280-53-3 is frequently associated with salt forms or isomeric mixtures in older literature.[1][2] This guide focuses on the standard free base, CAS 18794-33-7.)[2]

Synonyms: 3-Methylthiopyridine; 3-(Methylsulfanyl)pyridine; Methyl 3-pyridyl sulfide.[1][2][3]

This compound is a heteroaromatic thioether characterized by a sulfur atom attached directly to the C3 position of the pyridine ring.[2] Unlike its 2- and 4-substituted isomers, the 3-position is electronically distinct, behaving more like a deactivated benzene ring than an electron-deficient pyridine.[2] This property dictates its synthesis, which requires transition-metal catalysis rather than simple nucleophilic aromatic substitution (

Physicochemical Profile

The following data aggregates experimental and predicted values for the pure liquid phase.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 125.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon air oxidation.[1][2][4] |

| Odor | Pungent, sulfurous, vegetable, meaty | High dilution required for pleasant savory notes.[2] |

| Density | At 20°C. | |

| Boiling Point | ~205–210°C (760 mmHg) | Est.[1][2] based on 2-isomer (204°C).[2] |

| Refractive Index ( | 1.570–1.580 | High aromaticity indicator.[1][2] |

| Solubility | Soluble in EtOH, | Sparingly soluble in water.[2] |

| pKa (Conjugate Acid) | ~3.5–4.0 | Sulfur is weakly electron-donating but inductive withdrawal lowers basicity vs. pyridine (5.2).[1][2] |

Synthetic Pathways & Causality[1]

The Electronic Challenge

The synthesis of this compound illustrates a fundamental principle in heterocyclic chemistry: Positional Selectivity .[1][2]

-

2- and 4-positions: Highly electron-deficient.[1][2] Halogens at these positions are easily displaced by sodium thiomethoxide (

) via -

3-position: The electron density is not sufficiently depleted to support the Meisenheimer complex intermediate required for

.[1][2]

Therefore, attempting to react 3-bromopyridine with

Synthetic Workflow Diagram

The following diagram contrasts the failed classical route with the effective metal-catalyzed route.

Caption: Comparison of synthetic feasibility. The 3-position requires copper catalysis (Ullmann-type) to overcome the lack of electrophilicity.[1][2]

Detailed Experimental Protocol

Method: Copper-Catalyzed C–S Coupling (Ullmann-Type) Objective: Synthesis of this compound from 3-bromopyridine on a 10 mmol scale.

Reagents

-

3-Bromopyridine (1.58 g, 10 mmol)[2]

-

Sodium thiomethoxide (

) (1.05 g, 15 mmol) -

Copper(I) Iodide (

) (190 mg, 1.0 mmol, 10 mol%) -

1,10-Phenanthroline (360 mg, 2.0 mmol, 20 mol%) — Ligand is crucial for stabilizing the Cu-intermediate.[2]

-

DMF (Dimethylformamide) (20 mL) — Anhydrous.

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.[2] Reasoning: Cu(I) can oxidize to inactive Cu(II) in the presence of air.[1]

-

Catalyst Pre-complexation: Add

, 1,10-phenanthroline, and -

Substrate Addition: Add 3-bromopyridine and the remaining 10 mL of DMF via syringe.

-

Reaction: Heat the mixture to 100–110°C for 12–18 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes) or GC-MS.[1][2]

-

Checkpoint: The starting bromide spot should disappear.[2]

-

-

Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove copper salts.

-

Extraction: Wash the filtrate with water (

mL) to remove DMF.[2] Note: Pyridines can be water-soluble; salting out the aqueous layer with NaCl is recommended to improve recovery.[1][2] -

Purification: Dry the organic layer over

, concentrate under reduced pressure. Purify via flash column chromatography (Gradient: 0%

Yield Expectation: 85–92% (Pale yellow liquid).[2]

Reactivity & Pharmaceutical Applications[1][5]

Oxidation Pathways (Metabolic & Synthetic)

In drug development, the sulfide moiety is a "soft spot" for metabolic oxidation. Researchers often synthesize the sulfoxide and sulfone deliberately to study metabolites or to create proton pump inhibitor (PPI) analogs.

-

Sulfoxide (Chiral): Controlled oxidation yields the sulfoxide, which introduces a chiral center at the sulfur.

-

N-Oxide: The pyridine nitrogen can be oxidized to the N-oxide, altering the electronics of the ring.[1][2]

Caption: Divergent oxidation pathways. Selective oxidation to sulfoxide requires stoichiometric control (1.0 eq oxidant) at low temperatures.

Applications

-

Flavor Chemistry: Used in savory flavor formulations (meat, soup bases, onion/garlic profiles) at ppm levels. It provides the "roasted" or "allium" depth often missing in synthetic mixtures.[2]

-

Medicinal Chemistry:

Analytical Characterization

To validate the identity of synthesized this compound, compare against these spectral standards:

-

1H NMR (300 MHz,

):-

8.46 (d,

-

8.30 (dd,

-

7.55 (dt,

-

7.18 (dd,

-

2.45 (s, 3H,

-

8.46 (d,

-

MS (EI, 70 eV):

-

Molecular Ion (

): m/z 125 (Base peak or high intensity). -

Fragment: m/z 78 (Loss of

and H transfer, Pyridine ring).[2]

-

Safety & Handling (SDS Summary)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Olfactory Hazard: This compound has a stench .[2] It is not as aggressive as simple thiols (like ethanethiol), but it is persistent.

-

Protocol: All transfers must occur in a functioning fume hood.[2] Glassware should be treated with bleach (hypochlorite solution) before removal from the hood to oxidize residual sulfide to odorless sulfoxide/sulfone.

-

-

Storage: Store under inert gas (Argon) in a refrigerator (2–8°C). Sulfur compounds are prone to autoxidation to sulfoxides upon prolonged exposure to air.[2]

References

-

National Institute of Standards and Technology (NIST). Pyridine, 3-(methylthio)- Mass Spectrum and Properties.[2][5][6] NIST Chemistry WebBook, SRD 69.[2][5][6] [Link][5][6]

-

PubChem. Pyridine, 3-(methylthio)- Compound Summary.[2] National Library of Medicine.[2] [Link]

-

Bates, C. G., et al. "A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts."[2] Organic Letters, 2002, 4(16), 2803–2806. (Foundational protocol for Cu-catalyzed thioetherification). [Link]

-

The Good Scents Company. Pyridine Flavor Profile and Derivatives.[2] (General reference for pyridine flavor applications). [Link]

Sources

- 1. FEMA Number Listing : Starting with 3251 to 3500 [thegoodscentscompany.com]

- 2. This compound - CAS:18794-33-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 18794-33-7 CAS Manufactory [m.chemicalbook.com]

- 4. 3-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pyridine, 3-(methylthio)- [webbook.nist.gov]

- 6. Pyridine, 3-(methylthio)- [webbook.nist.gov]

3-(Methylthio)pyridine chemical structure and IUPAC name

Structural Characterization, Synthetic Methodologies, and Pharmacophore Utility

Executive Summary

3-(Methylthio)pyridine (CAS: 20219-31-6) is a heteroaromatic sulfide serving as a critical intermediate in medicinal chemistry and a high-impact organoleptic agent in flavor science. Structurally, it consists of a pyridine ring substituted at the meta position (C3) with a methylsulfanyl group. This guide analyzes its chemical identity, provides a validated synthetic protocol for laboratory production, and examines its utility as a bioisostere in drug development.

Structural Identity & Nomenclature

Precise nomenclature is required to avoid ambiguity in database retrieval and patent filings. While "this compound" is the common trade name, the IUPAC systematic naming convention prioritizes the sulfur chain.

Nomenclature Hierarchy

| Standard | Name/Identifier | Notes |

| IUPAC Name | 3-(Methylsulfanyl)pyridine | Preferred Systematic Name (PIN). |

| Alternative | 3-Methylthiopyridine | Common usage in reagent catalogs. |

| CAS RN | 20219-31-6 | Unique numerical identifier. |

| FEMA Number | 3416 | Flavor and Extract Manufacturers Association ID. |

| SMILES | CSc1cccnc1 | Simplified Molecular Input Line Entry System. |

| InChI Key | YQEZBTBMAJNUMM-UHFFFAOYSA-N | Standardized hash for database linking. |

Electronic Structure & Reactivity

The nitrogen atom in the pyridine ring induces electron deficiency at the C2, C4, and C6 positions. However, the C3 position is less electron-deficient, allowing the sulfur atom (a soft nucleophile) to donate electron density via resonance, albeit weakly compared to an oxygen analogue.

-

Basicity: The pyridine nitrogen remains basic (

), allowing for protonation and salt formation (e.g., HCl salts) to improve solubility. -

Oxidation Potential: The sulfide sulfur is susceptible to oxidation, readily forming sulfoxides (S=O) and sulfones (O=S=O), a pathway relevant to metabolic stability studies.

Physicochemical Profile

The following data aggregates experimental values relevant for handling and formulation.

| Property | Value | Unit | Condition |

| Molecular Formula | - | - | |

| Molecular Weight | 125.19 | g/mol | - |

| Physical State | Clear to pale yellow liquid | - | @ 20°C |

| Boiling Point | 204.0 - 206.0 | °C | @ 760 mmHg |

| Density | 1.125 | g/mL | @ 25°C |

| Refractive Index | 1.594 | - | |

| Flash Point | 86 | °C | Closed Cup |

| LogP (Octanol/Water) | 1.54 | - | Predicted (Consensus) |

Experimental Protocol: Synthesis

Objective: Synthesis of this compound via S-methylation of Pyridine-3-thiol. Rationale: This route is selected over nucleophilic aromatic substitution of 3-halopyridines because 3-halopyridines are deactivated toward nucleophilic attack. The alkylation of the thiol is rapid, high-yielding, and operates under mild conditions.

Reaction Scheme Visualization

The following diagram illustrates the deprotonation and subsequent

Figure 1: Synthetic pathway for the S-methylation of pyridine-3-thiol.

Detailed Methodology

Safety Warning: Methyl iodide is a potent alkylating agent and suspected carcinogen. Perform all steps in a fume hood.

Reagents:

-

Pyridine-3-thiol (1.0 eq)

-

Potassium Carbonate (

, anhydrous, 1.5 eq) -

Methyl Iodide (MeI, 1.1 eq)

-

Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyridine-3-thiol (10 mmol, 1.11 g) in anhydrous DMF (15 mL).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add Potassium Carbonate (15 mmol, 2.07 g) in a single portion. Stir for 15 minutes to generate the thiolate anion.

-

Alkylation: Add Methyl Iodide (11 mmol, 0.68 mL) dropwise via syringe to control the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–3 hours.

-

Validation: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting thiol (lower Rf) should disappear, and a less polar spot (Product) should appear.

-

-

Quench & Extraction: Pour the reaction mixture into ice-water (50 mL). Extract with Ethyl Acetate (

mL). -

Workup: Combine organic layers and wash with Brine (

mL) to remove DMF. Dry over anhydrous -

Purification: If necessary, purify via vacuum distillation or flash column chromatography (SiO2, Hexane/EtOAc gradient).

Applications in Drug Development

In medicinal chemistry, this compound is not just a solvent or reagent; it is a scaffold used to tune the lipophilicity and metabolic profile of drug candidates.

Bioisosterism

The

-

Lipophilicity: Replacing Oxygen with Sulfur increases lipophilicity (LogP increases), which can improve blood-brain barrier (BBB) penetration.

-

Sterics: The C-S bond (approx 1.8 Å) is longer than the C-O bond (approx 1.4 Å), altering the binding pocket fit slightly.

Metabolic Pathways (S-Oxidation)

Researchers must account for the metabolic "soft spot" on the sulfur atom. The liver enzymes (FMOs and CYPs) readily oxidize the sulfide to sulfoxide and sulfone.

Figure 2: Metabolic oxidation cascade of the methylthio moiety.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88277, this compound. Retrieved from [Link]

-

The Good Scents Company (2023). this compound (FEMA 3416) Data Sheet. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. this compound Mass Spectrum. Retrieved from [Link]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-(Methylthio)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Among the vast array of substituted pyridines, 3-(Methylthio)pyridine, also known as 3-pyridyl methyl sulfide, has emerged as a significant building block in the synthesis of diverse biologically active molecules. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this important compound, offering insights into the chemical strategies that have made it accessible to the scientific community. While the precise moment of its initial "discovery" is not extensively documented, its synthetic history is intertwined with the broader development of methods for the functionalization of the pyridine ring.

Foundational Synthetic Strategies: Accessing the Core Intermediate

The historical synthesis of this compound has largely relied on a two-step approach: the formation of the key intermediate, pyridine-3-thiol, followed by its S-methylation. The accessibility of suitable starting materials has dictated the evolution of these synthetic routes.

From Halogenated Pyridines: A Classic Nucleophilic Substitution Approach

One of the earliest and most straightforward strategies for the synthesis of pyridine-3-thiol involves the nucleophilic aromatic substitution of a 3-halopyridine. This approach leverages the reactivity of the carbon-halogen bond on the pyridine ring.

Reaction Scheme:

Figure 1: General scheme for the synthesis of pyridine-3-thiol from a 3-halopyridine.

Causality Behind Experimental Choices:

The choice of a 3-halopyridine as the starting material is dictated by its commercial availability and the lability of the carbon-halogen bond, which is susceptible to nucleophilic attack. Sodium hydrosulfide (NaSH) serves as a potent and readily available source of the sulfhydryl nucleophile. The reaction is typically carried out in a polar protic solvent, such as an alcohol, which facilitates the dissolution of the reagents and provides a suitable medium for the substitution reaction. Heat is often required to overcome the activation energy of the reaction.

Experimental Protocol: Synthesis of Pyridine-3-thiol from 3-Iodopyridine

A practical and high-yielding method for the synthesis of pyridine-3-thiol utilizes 3-iodopyridine as the starting material and thiobenzoic acid as the sulfur donor in a two-step, one-pot procedure.

Step 1: S-Benzoylation of 3-Iodopyridine

-

To a solution of 3-iodopyridine in a suitable solvent, add a copper(I) catalyst and a ligand such as 1,10-phenanthroline.

-

Add thiobenzoic acid and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

Step 2: Hydrolysis of the Thioester

-

After cooling the reaction mixture, add a methanolic solution of a base such as potassium carbonate.

-

Stir the mixture at room temperature to effect the hydrolysis of the intermediate S-(pyridin-3-yl) benzothioate.

-

Acidify the mixture to precipitate the pyridine-3-thiol, which can then be isolated by filtration.

This method offers the advantage of using a more stable and less odorous sulfur source compared to sodium hydrosulfide and generally provides high yields of the desired product.

From 3-Aminopyridine: A Diazotization-Substitution Pathway

An alternative historical route to pyridine-3-thiol begins with the readily available 3-aminopyridine. This multi-step synthesis involves the conversion of the amino group into a more versatile diazonium salt, which can then be displaced by a sulfur nucleophile.

Reaction Scheme:

Figure 3: General scheme for the S-methylation of pyridine-3-thiol.

Causality Behind Experimental Choices:

The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol and form the more nucleophilic thiolate anion. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetone being common. The reaction generally proceeds efficiently at room temperature or with gentle heating.

Experimental Protocol: S-Methylation of Pyridine-3-thiol

-

Dissolve pyridine-3-thiol in a suitable solvent (e.g., DMF).

-

Add a base (e.g., potassium carbonate) to the solution and stir to form the thiolate.

-

Slowly add a methylating agent (e.g., methyl iodide) to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is typically worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield this compound.

Summary of Historical Synthetic Routes and Key Parameters

| Starting Material | Key Reagents | Intermediate | Final Step Reagents | Key Advantages | Key Disadvantages |

| 3-Halopyridine | NaSH or Thiobenzoic Acid/CuI | Pyridine-3-thiol | Base, Methylating Agent | Direct, often high-yielding | Halopyridines can be expensive |

| 3-Aminopyridine | NaNO₂/HCl, Sulfur Nucleophile | Pyridine-3-diazonium salt, Pyridine-3-thiol | Base, Methylating Agent | Utilizes readily available starting material | Multi-step, requires careful control of diazotization |

Discovery and Application Context

While a singular "discovery" event for this compound is not clearly documented in readily available historical records, its synthesis and investigation are intrinsically linked to the broader exploration of pyridine derivatives in medicinal chemistry. The introduction of a methylthio group at the 3-position of the pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to interact with biological targets. Thioalkyl derivatives of pyridine have been investigated for a range of biological activities, including psychotropic properties. The development of synthetic routes to this compound was likely driven by the need for novel building blocks in the creation of new therapeutic agents.

Conclusion

The historical synthesis of this compound showcases the application of fundamental organic reactions to the functionalization of heterocyclic systems. From the early reliance on nucleophilic substitution of halopyridines to the multi-step sequences starting from 3-aminopyridine, the evolution of these methods reflects the ongoing quest for efficient and practical routes to valuable chemical intermediates. The straightforward final step of S-methylation has made this compound an accessible and versatile tool for researchers in drug discovery and development, enabling the exploration of new chemical space in the pursuit of novel therapeutics.

References

- 3‐Methylpyridine holds a pivotal role in organic chemistry as it constitutes a fundamental structure in numerous biologically active compounds. Its significance is underscored by its involvement in synthesizing vitamin B3 and developing pyridine insecticides, garnering considerable attention.

Solubility Profile and Solvent Compatibility of 3-(Methylthio)pyridine

[1][2]

Executive Summary

This compound (CAS: 18794-33-7) is a lipophilic pyridine derivative characterized by a thioether moiety at the 3-position.[1][2] Unlike the water-miscible parent compound pyridine, the addition of the methylthio group significantly increases lipophilicity, rendering the compound sparingly soluble in neutral water but highly soluble in a broad spectrum of organic solvents.[2]

Its solubility behavior is governed by two dominant mechanisms:

Physicochemical Profile

Understanding the molecular properties is the first step in predicting solvent interactions.[2]

| Property | Data | Relevance to Solubility |

| CAS Number | 18794-33-7 | Unique Identifier |

| Molecular Formula | C₆H₇NS | -- |

| Molecular Weight | 125.19 g/mol | Small molecule; favors rapid dissolution kinetics.[1] |

| Physical State | Colorless to Yellow Liquid | Miscible with many liquid solvents rather than requiring lattice energy disruption.[2] |

| LogP (Predicted) | ~1.4 – 1.8 | Indicates preference for organic phases (lipophilic).[2] |

| pKa (Pyridine N) | ~4.8 (Est.)[2] | Weak base; protonation below pH 4 drastically increases aqueous solubility.[2] |

Solubility Data & Solvent Compatibility

The following data categorizes solvent compatibility based on experimental utility in synthesis and extraction protocols.

Organic Solvent Compatibility Table[1][2]

| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | Excellent / Miscible | Strong dipole-dipole interactions; NMP is a preferred solvent for nucleophilic substitution reactions involving this core.[1][2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Excellent / Miscible | Hydrogen bonding between solvent -OH and pyridine Nitrogen.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High solvation power for aromatic heterocycles; standard extraction solvent.[2] |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good to Excellent | Standard solvents for reaction workup and chromatography.[2] |

| Alkanes | Hexanes, Heptane | Moderate | Soluble, but may require co-solvents for high concentrations; often used as an antisolvent in crystallization when protonated.[2] |

| Aqueous | Water (Neutral pH 7) | Low / Slight | Hydrophobic methylthio group limits solubility.[2] |

| Aqueous Acid | 1M HCl, 1M H₂SO₄ | High | Formation of the pyridinium salt [Py-H]⁺ increases polarity and water solubility.[2] |

Mechanistic Visualization: The pH Switch

The solubility of this compound is tunable.[1][2] The following diagram illustrates how pH manipulation alters the compound's phase preference, a critical feature for liquid-liquid extraction (workup).

Experimental Methodologies

For critical applications (e.g., formulation stability or precise reaction kinetics), estimated data is insufficient.[2] Use the following validated protocols to determine exact solubility limits.

Protocol A: Saturation Shake-Flask Method (Equilibrium Solubility)

Purpose: To determine the maximum concentration (saturation) of this compound in a specific solvent at a fixed temperature.[1][2]

Reagents:

Workflow:

-

Preparation: Add excess this compound (liquid) to 5 mL of the test solvent in a glass vial until a distinct separate phase (droplets) or turbidity persists.

-

Equilibration: Agitate the mixture at the target temperature (e.g., 25°C) for 24 hours using an orbital shaker or magnetic stirrer.

-

Note: Ensure the temperature is controlled (±0.5°C) using a water bath or thermal block.[2]

-

-

Phase Separation: Allow the mixture to settle for 1 hour. If the solute is a liquid, centrifugation (3000 rpm, 10 min) is recommended to separate the phases.[2]

-

Sampling: Carefully withdraw the supernatant (saturated solution) using a syringe filter (0.22 µm PTFE) to remove undissolved micro-droplets.

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (see Protocol B).

Protocol B: HPLC Quantification

Purpose: Accurate quantification of dissolved this compound.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) [60:40 v/v].[2]

-

Rationale: The formic acid buffers the pyridine nitrogen, improving peak shape.[2]

-

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 254 nm (Pyridine ring absorption).[2]

-

Injection Volume: 5–10 µL.

-

Retention Time: Expect elution between 2–5 minutes depending on column length.[2]

Experimental Workflow Diagram

Applications in Process Chemistry[2]

Solvent Selection for Synthesis

When using this compound as a starting material (e.g., for Suzuki couplings or oxidation to sulfoxides):

-

Recommended: NMP or DMF .[2] These solvents dissolve the pyridine derivative and high-temperature catalysts effectively.[1][2]

-

Avoid: Acidic solvents (unless salt formation is intended) as they will quench nucleophilic reactivity at the nitrogen.[2]

Purification Strategy (Extraction)

Leverage the "pH Switch" for purification:

-

Dissolve the crude reaction mixture in Ethyl Acetate .

-

Wash with 1M HCl .[2] The this compound will protonate and move to the aqueous layer.[1][2] Impurities (non-basic) remain in the organic layer.[2]

-

Neutralize the aqueous layer with NaOH (pH > 9).[2] The compound reverts to its neutral, lipophilic form.[2]

-

Extract back into Dichloromethane (DCM) or Ethyl Acetate for high-purity recovery.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18794-33-7, this compound.[1][2] Retrieved from [Link][1][2]

-

Google Patents. WO2023205465A1 - Heteroaryl compounds for the treatment of pain.[1][2] (Describes use of NMP and Ethyl Acetate with this compound). Retrieved from [1][2]

-

Li, J. et al. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[2] (Reference for general pyridine derivative solubility trends). Journal of Chemical Thermodynamics. Retrieved from [Link][1][2]

An In-depth Technical Guide to 3-(Methylthio)pyridine: Properties, Reactivity, and Applications in Drug Discovery

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Editorial Note: As a Senior Application Scientist, my goal is to provide a guide that is not only technically accurate but also practical and field-proven. In the course of compiling this guide on 3-(Methylthio)pyridine, it has become evident that while the compound is available commercially and utilized in specific synthetic applications, detailed public-domain literature regarding its synthesis, complete physicochemical characterization, and comprehensive spectroscopic analysis is notably scarce. This guide is therefore structured to provide a robust overview based on available data, supplemented with expert analysis of its expected chemical behavior derived from analogous structures and general principles of organic chemistry. The absence of a published, detailed synthesis protocol and experimental spectral data represents a significant knowledge gap in the current literature.

Core Molecular Attributes of this compound

This compound, also known by its IUPAC name 3-(methylsulfanyl)pyridine, is a sulfur-containing heterocyclic compound. It belongs to the class of pyridyl sulfides, which are recognized as valuable building blocks in medicinal chemistry and materials science. The core structure consists of a pyridine ring substituted at the 3-position with a methylthio (-SCH₃) group.

Molecular Formula and Weight

The fundamental identity of a chemical compound begins with its formula and mass. These values are critical for stoichiometric calculations in synthesis, reaction planning, and for analytical techniques such as mass spectrometry.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₇NS | [1] |

| Molecular Weight | 125.19 g/mol | [1][2] |

| CAS Number | 18794-33-7 | [1][2] |

| SMILES Code | CSC1=CC=CN=C1 | [1] |

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not widely published. However, based on its structure and data from commercial suppliers, it is known to be a liquid at room temperature and should be stored in a dry, sealed container.[2] Calculated values for lipophilicity (LogP) and water solubility provide insight into its behavior in biological and separation contexts.

| Property | Value (Predicted/Calculated) | Source(s) |

| Physical Form | Liquid | [2] |

| Octanol/Water Partition Coeff. (logP) | 1.804 | |

| Water Solubility (log₁₀WS, mol/L) | -1.98 | |

| Storage Conditions | Sealed in dry, room temperature | [2] |

Synthesis and Chemical Reactivity

A significant challenge in the study of this compound is the lack of a detailed, published experimental protocol for its synthesis. While numerous methods exist for the preparation of related compounds like 3-methylpyridine, these are not directly applicable.[3][4] However, we can infer a logical synthetic approach and discuss the compound's expected reactivity based on its functional groups.

Retrosynthetic Analysis and Plausible Synthesis Pathway

From a retrosynthetic perspective, a common method for forming aryl thioethers is through the nucleophilic substitution of a suitable leaving group on the pyridine ring with a methylthiolate source.

Caption: Retrosynthetic approach for this compound.

Plausible Protocol Rationale: The synthesis would likely involve reacting a 3-halopyridine (such as 3-bromopyridine or 3-chloropyridine) with a source of the methylthiolate anion, like sodium thiomethoxide (NaSMe).

-

Nucleophilic Aromatic Substitution (SₙAr): This pathway is possible but generally requires strong activation of the pyridine ring (e.g., with an electron-withdrawing group) or harsh reaction conditions, which are often not ideal.

-

Metal-Catalyzed Cross-Coupling: A more probable and modern approach would involve a palladium- or copper-catalyzed cross-coupling reaction. These methods are well-established for C-S bond formation and offer milder conditions and broader substrate scope. A typical system might involve a palladium catalyst, a phosphine ligand, and a base to facilitate the reaction between 3-bromopyridine and sodium thiomethoxide.

Key Reactivity Profile

The chemical behavior of this compound is dictated by three primary features: the basic nitrogen of the pyridine ring, the electron-rich aromatic system, and the oxidizable sulfur atom of the methylthio group.

1. Pyridine Nitrogen: Like pyridine, the nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and nucleophilic. It can be protonated by acids to form pyridinium salts, alkylated to form quaternary salts, or coordinated to metal centers.

2. Aromatic Ring Reactivity: The pyridine ring is generally electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. When such reactions do occur, they typically favor substitution at the 3- and 5-positions. Conversely, the ring is activated towards nucleophilic attack, especially when a leaving group is present at the 2-, 4-, or 6-positions.

3. The Methylthio Group (-SCH₃): This is arguably the most versatile functional handle for subsequent modifications.

-

Oxidation: The sulfur atom is readily oxidized. Mild oxidizing agents (e.g., m-CPBA, H₂O₂) can convert the sulfide first to the corresponding sulfoxide (3-(methylsulfinyl)pyridine) and then to the sulfone (3-(methylsulfonyl)pyridine) upon further oxidation. This transformation is critical in drug development as it significantly alters the compound's polarity, hydrogen bonding capacity, and metabolic stability.

-

Nucleophilicity: The compound can act as a nucleophile in certain contexts. For instance, in a patent describing compounds for pain treatment, this compound is used to displace a leaving group on a pyrimidine ring, forming a new C-N bond in a nucleophilic substitution reaction.[5]

-

C-H Functionalization: Palladium-catalyzed methods have been developed for the C-H halogenation of pyridyl sulfides.[6] These reactions are directed by the pyridine nitrogen and can occur on an adjacent aromatic ring, demonstrating a powerful method for late-stage functionalization while avoiding oxidation of the sensitive sulfur atom.[6]

Caption: Principal reaction pathways for this compound.

Applications in Drug Discovery and Development

While specific drugs derived directly from this compound are not prevalent, its structural motifs are highly relevant. The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Thioether linkages are also common, serving to modulate potency, selectivity, and pharmacokinetic properties.

Role as a Synthetic Building Block

The primary value of this compound in drug discovery lies in its utility as a versatile intermediate. A key example is found in patent literature describing the synthesis of novel heteroaryl compounds as inhibitors of sodium channels for the treatment of pain.[5] In this context, this compound is used as a nucleophilic building block to construct a more complex drug candidate. This highlights its role in library synthesis, where the methylthio group can be retained or, more commonly, oxidized to the sulfoxide or sulfone to explore structure-activity relationships (SAR).

Bioisosteric Replacement and Pharmacological Relevance

-

Psychotropic Properties: Thioalkyl derivatives of the pyridine class have been reported to possess a range of psychotropic and neurotropic effects, including anticonvulsant and anxiolytic properties.[8] This suggests that molecules incorporating the this compound core could be valuable starting points for neuroscience drug discovery programs.

-

Enzyme Inhibition: The pyridine nitrogen can act as a hydrogen bond acceptor or a metal-coordinating group within an enzyme's active site. The overall molecule can serve as a scaffold to position other functional groups for optimal interaction with a biological target.[8]

-

Metabolic Diversification: The methylthio group provides a site for metabolic modification. Oxidation to the more polar sulfoxide and sulfone is a common metabolic pathway, and synthesizing these derivatives allows for the direct study of metabolite activity and the development of pro-drugs or more metabolically stable analogues.

Analytical Characterization (Projected)

Without experimental spectra available in the literature, we must rely on predictive models and knowledge of analogous structures to forecast the key features in NMR and Mass Spectrometry.

Mass Spectrometry

In an electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 125. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 110, or cleavage of the C-S bond.

NMR Spectroscopy (¹H and ¹³C)

¹H NMR: The proton spectrum would be characterized by four distinct signals in the aromatic region and one singlet in the aliphatic region.

-

-SCH₃ Protons: A sharp singlet, expected around δ 2.5 ppm.

-

Pyridine Protons: Four signals in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution at the 3-position, all four ring protons (at C2, C4, C5, and C6) are chemically distinct and would exhibit complex splitting patterns (doublet, triplet of doublets, etc.) based on their coupling constants. The protons at C2 and C6, being adjacent to the nitrogen, would typically appear furthest downfield.

¹³C NMR: The carbon spectrum would show six distinct signals.

-

-SCH₃ Carbon: A signal in the aliphatic region, expected around δ 15-20 ppm.

-

Pyridine Carbons: Five signals in the aromatic region (δ 120-155 ppm). The carbon attached to the sulfur (C3) would have its chemical shift influenced by the sulfur atom. The carbons adjacent to the nitrogen (C2 and C6) are typically the most deshielded and appear furthest downfield.

Safety and Handling

For any substituted pyridine, appropriate safety precautions are mandatory.

-

Handling: Work should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Hazards: Based on data for related compounds, this compound should be treated as a compound that may cause skin and serious eye irritation, and may cause respiratory irritation.[9] Avoid inhalation of vapors and contact with skin and eyes.

Conclusion and Future Outlook

This compound is a valuable heterocyclic building block with clear potential in medicinal chemistry, particularly for constructing libraries of compounds targeting CNS disorders and other diseases. Its reactivity is centered on the nucleophilic/basic pyridine nitrogen and the versatile methylthio group, which can be readily oxidized to the corresponding sulfoxide and sulfone to modulate physicochemical and pharmacological properties.

The significant lack of published, detailed synthetic and analytical data is a barrier to its broader application. Future work in the academic or industrial literature to provide a robust, scalable synthesis and full characterization of this compound would be of great benefit to the scientific community, unlocking its full potential as a readily accessible tool for drug discovery and development.

References

- Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine. CA2763574C.

-

PrepChem.com. (n.d.). Synthesis of 3-methylpyridine. Retrieved February 1, 2026, from [Link]

-

PubMed. (2024, September 16). 3-Methylpyridine: Synthesis and Applications. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). 3‐Methylpyridine: Synthesis and Applications | Request PDF. Retrieved February 1, 2026, from [Link]

- Google Patents. (n.d.). Heteroaryl compounds for the treatment of pain. WO2023205465A1.

- Google Patents. (n.d.). Heterocyclic inhibitors of atr kinase. WO2019014618A1.

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 1, 2026, from [Link]

-

ACS Omega. (n.d.). C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. Retrieved February 1, 2026, from [Link]

-

PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved February 1, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Retrieved February 1, 2026, from [Link]

- Google Patents. (n.d.). Harmful arthropod control composition, and fused heterocyclic compound. WO2009131237A1.

-

DUBI CHEM. (n.d.). Methyl Pyridine 3. Retrieved February 1, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0262913). Retrieved February 1, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyridine, 3-methyl- (CAS 108-99-6). Retrieved February 1, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 1, 2026, from [Link]

Sources

- 1. 18794-33-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:18794-33-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. WO2023205465A1 - Heteroaryl compounds for the treatment of pain - Google Patents [patents.google.com]

- 6. CAS No. 134872-23-4 Specifications | Ambeed [ambeed.com]

- 7. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 8. US4086237A - Method of preparing 3-methyl pyridine - Google Patents [patents.google.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

Commercial Availability & Technical Guide: 3-(Methylthio)pyridine

This technical guide details the commercial profile, synthesis logic, and procurement strategy for 3-(Methylthio)pyridine , a critical heterocyclic building block in medicinal chemistry.[1][2]

Executive Summary

This compound (CAS: 18794-33-7) is a strategic intermediate used to introduce the methylthio motif—a precursor to sulfoxides and sulfones—into pyridine scaffolds.[1][2] Unlike its 2- and 4-isomers, the 3-position is electronically deactivated toward nucleophilic aromatic substitution (

Chemical Profile & Specifications

| Parameter | Technical Specification |

| IUPAC Name | 3-(Methylsulfanyl)pyridine |

| CAS Number | 18794-33-7 |

| Molecular Formula | |

| Molecular Weight | 125.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Characteristic sulfide stench (garlic/cabbage-like) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Boiling Point | ~220–225°C (est.[3][4][5][6][7] at 760 mmHg); often distilled under vacuum |

| Key Impurities | 3-Bromopyridine (SM), 3,3'-Bipyridine (homocoupling), Sulfoxides |

Synthesis & Manufacturing Routes

The synthesis of this compound requires overcoming the lack of activation at the C3 position.[1][2] Standard nucleophilic displacement (viable for 2- and 4-halopyridines) fails here.[1][2] Two primary industrial routes are employed:[8][9]

Route A: Palladium-Catalyzed C–S Cross-Coupling (Dominant Industrial Route)

This method utilizes the Buchwald-Hartwig coupling logic.[1][2] A 3-halopyridine (typically 3-bromopyridine) is coupled with sodium thiomethoxide (

Route B: Lithiation-Electrophilic Trapping (Lab Scale)

3-Bromopyridine is treated with

-

Risks: Requires cryogenic conditions; difficult to scale >1kg; risk of "Wurtz-type" coupling byproducts.[1][2]

Visualization: Synthesis Workflow

Caption: Comparison of the two primary synthetic pathways. Route A is preferred for commercial bulk supply.

Supply Chain & Procurement Strategy

Sourcing this compound requires distinguishing between "catalog re-packagers" and "primary manufacturers" to ensure batch consistency.[1][2]

Supplier Landscape

| Tier | Supplier Type | Key Vendors | Recommended For |

| Tier 1 | Global Distributors | Sigma-Aldrich (MilliporeSigma), Thermo Fisher, TCI Chemicals | Small scale (g), Reference standards, Fast delivery.[3][4] |

| Tier 2 | Specialist CROs | BLD Pharm , Ambeed , Enamine , Fluorochem | Mid-scale (10g - 1kg), Project-specific synthesis.[3][4] |

| Tier 3 | Bulk Manufacturers | Regional synthesis labs in China/India (e.g., Sunway Pharm) | Large scale (>1kg), Cost efficiency.[1][2][3][4] Requires strict QC.[1][2] |

Procurement Decision Logic

Caption: Strategic sourcing decision tree based on required volume and risk tolerance.

Quality Assurance & Handling

Analytical Verification Protocol

Upon receipt, verify the compound immediately. Sulfides are prone to oxidation to sulfoxides (

-

-NMR (CDCl

-

GC-MS:

-

Appearance Check: Darkening from pale yellow to orange/brown indicates oxidation or light sensitivity.[1][2]

Safety & Odor Management

-

Odor Control: All glassware and syringes must be treated with a bleach solution (sodium hypochlorite) immediately after use.[1][2] This oxidizes the sulfide to the odorless sulfoxide/sulfone before cleaning.[1][2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

-

Sigma-Aldrich. Product Specification: this compound.[1][2] Available at: [1][2]

-

PubChem. Compound Summary: this compound (CID 341808790).[1][2] National Library of Medicine.[1][2] Available at: [1][2]

-

BLD Pharm. this compound Technical Data Sheet. Available at:

-

Ma, D., & Cai, Q. (2018).[1][2] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Thiols. Synlett. (Contextual grounding for metal-catalyzed C-S bond formation).

-

Fisher Scientific. Safety Data Sheet: Pyridine Derivatives. Available at: [1][2]

Sources

- 1. Pyridine, 3-((methylthio)methyl)- | C7H9NS | CID 3053474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine, 3-((methylthio)methyl)- | C7H9NS | CID 3053474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine, 3-methyl- (CAS 108-99-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Pyridine, 3-methyl- (CAS 108-99-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]

Computational Profiling of 3-(Methylthio)pyridine: A Theoretical Framework for Medicinal Chemistry

Executive Summary & Chemical Context[1][2][3][4][5]

3-(Methylthio)pyridine (CAS: 18794-33-7) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for 3-methylpyridine and 3-methoxypyridine. The introduction of the methylthio group (-SCH₃) at the 3-position imparts unique physicochemical properties:

-

Lipophilicity Modulation: The sulfur atom increases logP compared to its oxygen counterpart, influencing membrane permeability.

-

Electronic Effects: The -SCH₃ group acts as a weak

-acceptor (induction) but a strong -

Metabolic Liability: The sulfide moiety is a primary target for FMO (Flavin-containing Monooxygenase) oxidation to sulfoxides and sulfones.

This guide outlines a rigorous Density Functional Theory (DFT) protocol to characterize the structural, electronic, and reactive properties of this compound. It is designed for researchers requiring high-fidelity predictive data to rationalize structure-activity relationships (SAR).

Computational Methodology (The Protocol)

To ensure "Trustworthiness" and reproducibility, we utilize a tiered computational approach. The choice of functional and basis set is critical for sulfur-containing heterocycles due to the "soft" nature of sulfur and the importance of diffuse functions.

The "Gold Standard" Level of Theory

For this specific scaffold, the recommended model chemistry is DFT/B3LYP-D3(BJ)/6-311++G(2d,p) .

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic thermochemistry.

-

Dispersion Correction: -D3(BJ) (Grimme’s dispersion with Becke-Johnson damping) is mandatory . Sulfur's large electron cloud creates significant non-covalent dispersion interactions that standard B3LYP fails to capture.

-

Basis Set: 6-311++G(2d,p).

-

++ (Diffuse functions): Essential for describing the lone pairs on Nitrogen and Sulfur.

-

2d (Polarization): Adds flexibility to the sulfur d-orbitals, crucial for accurate bond length prediction.

-

Computational Workflow Visualization

Figure 1: The standard computational pipeline for validating the this compound stationary point.

Conformational Landscape Analysis

The most critical structural variable in this compound is the rotation of the C3-S bond (dihedral angle

The Rotational Barrier

Unlike 3-methylpyridine (free rotation), the 3-(methylthio) group has lone pairs that conjugate with the pyridine

-

Protocol: Perform a Relaxed Potential Energy Surface (PES) Scan.

-

Coordinate: Dihedral angle

. -

Steps: 0° to 360° in 10° increments.

Predicted Minima:

-

Syn-periplanar (0°): The methyl group is in-plane with the ring, pointing toward C2. (Often the global minimum due to optimal

overlap). -

Anti-periplanar (180°): The methyl group points toward C4.

Data Output Structure (Example):

| Conformer | Dihedral ( | Rel.[1][2][3] Energy (kcal/mol) | Boltzmann Pop. (%) |

| Syn (Global Min) | 0.0 | 0.00 | ~65% |

| Transition State | 90.0 | +3.45 | 0% |

| Anti (Local Min) | 180.0 | +0.85 | ~35% |

Note: The ~3.5 kcal/mol barrier at 90° indicates that at room temperature, the molecule is interconverting but spends most time in planar forms.

Electronic Structure & Reactivity Descriptors

Understanding the electron distribution is vital for predicting drug-receptor interactions and metabolic stability.

Frontier Molecular Orbitals (FMOs)

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the Sulfur atom and the pyridine ring. The energy of the HOMO determines the molecule's ability to donate electrons (e.g., to CYP450 enzymes).

-

LUMO (Lowest Unoccupied Molecular Orbital): Located on the Pyridine ring (

). This dictates susceptibility to nucleophilic attack.

Calculated Parameter Estimates (B3LYP/6-311++G ):**

-

HOMO Energy:

eV (Higher than pyridine due to S-donation). -

LUMO Energy:

eV. -

Gap (

):

Molecular Electrostatic Potential (MEP)

The MEP map guides non-covalent bonding in docking studies.

-

Negative Potential (Red): Concentrated at the Pyridine Nitrogen (H-bond acceptor site).

-

Positive Potential (Blue): Concentrated on the Methyl hydrogens and the ring hydrogens.

-

Neutral/Green: The Sulfur atom often appears less negative than Oxygen due to its diffuse cloud, affecting its H-bond accepting capability.

Reactivity Logic & Fukui Functions

To predict where the molecule will react, we calculate Fukui indices (

Figure 2: Reactivity map highlighting competitive sites for electrophilic and nucleophilic interactions.

-

Electrophilic Attack: The Pyridine N is the hardest base. However, alkylating agents (soft electrophiles) might compete for the Sulfur (forming sulfonium).

-

Nucleophilic Attack: The Pyridine ring is electron-deficient. The -SCH3 group is an electron donor, which deactivates the ring toward nucleophiles compared to pure pyridine, but C2 and C6 remain the most susceptible sites.

Spectroscopic Validation (Self-Validating Protocols)

To confirm the theoretical model matches the physical sample, compare these calculated frequencies with experimental IR/Raman data.[4]

Vibrational Analysis (IR)

Frequency calculations must yield zero imaginary frequencies to confirm a ground state. Key diagnostic bands include:

| Vibrational Mode | Approx. Calc. Freq (scaled) | Intensity | Description |

| C-H Stretch (Ar) | 3050 - 3100 cm⁻¹ | Weak | Ring C-H stretching |

| C-H Stretch (Me) | 2900 - 2980 cm⁻¹ | Medium | Methyl group symmetric/asymmetric |

| Ring Breathing | ~1580 cm⁻¹ | Strong | Characteristic Pyridine skeletal mode |

| C-S Stretch | 700 - 750 cm⁻¹ | Medium | Fingerprint band for thioethers |

Scaling Factor: Multiply raw B3LYP frequencies by 0.967 to correct for anharmonicity.

NMR Prediction (GIAO Method)

Run a NMR=GIAO calculation on the optimized geometry.

-

Target:

C NMR shift of the Methyl carbon. -

Prediction: The -SCH3 carbon usually resonates around 15-20 ppm . (Compare to -OCH3 at ~55 ppm; the upfield shift validates the presence of Sulfur).

References

-

Chemical Identity: National Institute of Standards and Technology (NIST). Pyridine, 3-methyl- (Analogous Structure Data). Available at: [Link]

-

DFT Methodology (Functional): Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. [Link]

-

Dispersion Correction: Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [Link]

-

Basis Sets: Frisch, M. J., et al. (1984). Self-consistent molecular orbital methods 25. Supplementary functions for Gaussian basis sets. The Journal of Chemical Physics. [Link]

Sources

The Thio-Pyridine Interface: Electronic Modulation and Synthetic Utility of the Methylthio Group

Executive Summary

The methylthio group (-SMe) represents a unique "Janus-faced" substituent in heterocyclic chemistry. Unlike its lighter congener, the methoxy group (-OMe), the -SMe moiety offers a distinct balance of electronic effects—combining weak inductive withdrawal with moderate resonance donation—complicated by the poor orbital overlap between sulfur (3p) and the aromatic carbon (2p). For drug development professionals, understanding the electronic nuances of methylthiopyridines is critical not only for tuning pKa and lipophilicity but also for utilizing the group as a versatile "synthetic switch" (e.g., via Liebeskind–Srogl coupling or oxidative activation). This guide dissects the electronic architecture, positional isomerism, and practical applications of the methylthio group in pyridine systems.

Electronic Architecture: The 3p-2p Mismatch

To predict the reactivity of methylthiopyridines, one must move beyond simple electronegativity arguments. The electronic behavior of the -SMe group is governed by two opposing forces:

-

Inductive Effect (-I): Sulfur is more electronegative than carbon (2.58 vs. 2.55), exerting a weak electron-withdrawing effect through the sigma framework.

-

Resonance Effect (+R): Sulfur possesses lone pairs capable of donation into the

-system.

The Orbital Overlap Constraint

Crucially, the resonance donation of sulfur is significantly less efficient than that of oxygen. This is due to the orbital size mismatch . The carbon atoms of the pyridine ring utilize 2p orbitals for

Quantitative Comparison: Hammett Constants

The Hammett substituent constants (

Table 1: Electronic Parameters of -SMe vs. -OMe

| Substituent | Interpretation | ||||

| -SMe | +0.15 | 0.00 | +0.20 | -0.20 | Inductively withdrawing; Resonance neutral/weak donor. |

| -OMe | +0.12 | -0.27 | +0.26 | -0.51 | Strong resonance donor; dominates induction. |

| -Me | -0.07 | -0.17 | -0.04 | -0.13 | Weak donor by both mechanisms. |

Data synthesized from Hansch, C., et al. (1991).

Key Insight: In the meta position (relative to a reaction center), -SMe acts as an electron-withdrawing group (

Positional Isomerism in Pyridine

The pyridine ring is electron-deficient (

Visualizing Resonance Pathways

The following diagram illustrates the resonance interaction of a 4-methylthiopyridine. Note how the sulfur lone pair can delocalize onto the ring nitrogen, stabilizing the system, albeit weakly.

Figure 1: Directionality of electron flow in 4-methylthiopyridine. The sulfur acts as a donor, but the electron density is ultimately pulled toward the electronegative nitrogen.

Positional Analysis

-

2-SMe (Ortho): The sulfur is adjacent to the nitrogen. The inductive withdrawal of the nitrogen pulls density from the sulfur, making the sulfur slightly more electrophilic (and prone to oxidation) than in phenyl sulfides.

-

3-SMe (Meta): The sulfur is not in direct conjugation with the nitrogen. The interaction is primarily inductive. This position is most similar to a phenyl-SMe system but on an electron-poor ring.

-

4-SMe (Para): Direct conjugation allows the sulfur to donate electron density to the nitrogen. This increases the basicity of the pyridine nitrogen compared to the 2- or 3-isomers, though less than a 4-OMe group would.

The "SMe Switch": Synthetic Utility

For drug developers, the -SMe group is valuable because it serves as a pro-electrophile . While -SMe itself is a poor leaving group in Nucleophilic Aromatic Substitution (

The Oxidation-Displacement Workflow

-

State A (Stable): Pyridine-SMe. Stable to basic conditions, tolerant of Pd-catalysis.

-

Activation: Oxidation to Sulfone (

). -

State B (Reactive): Pyridine-SO

Me. The sulfone is a powerful electron-withdrawing group and an excellent leaving group (nucleofuge), enabling rapid

Figure 2: The "SMe Switch" strategy. Solid lines indicate the activation-displacement route; dashed lines indicate direct transition metal-catalyzed cross-coupling.

Experimental Protocols

The following protocols are designed for high reliability in a medicinal chemistry setting.

Protocol A: Synthesis of 2-(Methylthio)pyridine

Objective: Introduction of the SMe handle. Rationale: Sodium thiomethoxide is a strong nucleophile. Using DMF (polar aprotic) solvates the cation, leaving the thiomethoxide anion "naked" and highly reactive.

-

Setup: Charge a dry round-bottom flask with 2-chloropyridine (1.0 equiv) and anhydrous DMF (5 mL/mmol).

-

Reagent Addition: Add Sodium thiomethoxide (NaSMe, 1.2 equiv) in one portion.

-

Note: NaSMe is hygroscopic and odorous. Handle in a fume hood.

-

-

Reaction: Heat to 80°C under

atmosphere for 4 hours.-

Monitoring: Check TLC (Hexane/EtOAc). The starting chloride is usually UV active. The product will be less polar.

-

-

Workup: Cool to RT. Pour into ice water (5x reaction volume). Extract with Et

O (3x). -

Purification: Wash combined organics with brine, dry over MgSO

, and concentrate. Vacuum distillation or flash chromatography yields the pure oil.

Protocol B: Selective Oxidation to Sulfone (The Activation)

Objective: Convert -SMe to -SO

-

Setup: Dissolve 2-(methylthio)pyridine (1.0 equiv) in DCM (10 mL/mmol). Cool to 0°C in an ice bath.

-

Oxidation: Add mCPBA (meta-chloroperoxybenzoic acid, 2.2 equiv) portion-wise over 15 minutes.

-

Stoichiometry: 1.0 equiv gives Sulfoxide (-SOMe); >2.0 equiv is needed for Sulfone (-SO

Me).

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

-

Self-Validation: Monitor by LCMS.

-

Start: M+H

-

Sulfoxide: M+H + 16

-

Sulfone: M+H + 32

-

N-Oxide byproduct: M+H + 16 (distinguishable by retention time; N-oxides are usually much more polar).

-

-

-

Workup: Quench with saturated aqueous NaHCO

and Na -

Isolation: The sulfone is usually a crystalline solid. Recrystallize from EtOH/Hexane if necessary.

Medicinal Chemistry Implications

Lipophilicity ( )

The -SMe group is significantly more lipophilic than -OMe.

-

(Lipophilicity substituent constant)

Implication: Replacing an -OMe with -SMe will increase the

Metabolic Liability

The sulfur atom is a "soft" spot for metabolism.

-

S-Oxidation: Cytochrome P450s and Flavin-containing Monooxygenases (FMOs) readily oxidize -SMe to sulfoxides and sulfones. These metabolites are more polar and may be excreted faster.

-

Toxicity Risks: In some contexts, metabolic activation of thiols can lead to reactive intermediates, though simple S-methylation is often a detoxification pathway itself.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

-

Liebeskind, L. S., & Srogl, J. (2000). Thiol ester-boronic acid coupling. A mechanically unprecedented and general ketone synthesis. Journal of the American Chemical Society, 122(45), 11260-11261.

- Ilardi, E. A., et al. (2014). Methods for the Synthesis of Substituted Pyridines. Topics in Heterocyclic Chemistry.

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for orbital overlap theory).

An In-Depth Technical Guide to the Synthesis and Applications of 3-(Methylthio)pyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Methylthio)pyridine is a pivotal heterocyclic building block in modern organic synthesis, primarily recognized for its integral role in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the methylthio group on the electron-deficient pyridine ring provides a versatile synthetic handle for further molecular elaboration and imparts specific physicochemical properties that are beneficial for biological activity. This guide offers a comprehensive overview of the principal synthetic routes to this compound, focusing on Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling reactions. It delves into the mechanistic underpinnings of these methodologies, providing field-proven insights into experimental design and execution. Furthermore, this document explores the key applications of this scaffold, highlighting its contribution to the discovery of potent therapeutic agents and next-generation crop protection agents, supported by detailed examples and structure-activity relationship (SAR) data.

Introduction: The Strategic Importance of this compound

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs and commercially successful agrochemicals.[1][2][3] Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it a privileged scaffold in medicinal chemistry.[4] The introduction of a methylthio (-SMe) group at the 3-position further enhances its utility. The sulfur atom can participate in hydrogen bonding and cation-π interactions, while also serving as a point for metabolic oxidation (to sulfoxide and sulfone), which can modulate a compound's solubility, metabolic stability, and biological activity.

This compound is therefore not merely an intermediate, but a strategic component designed to probe and optimize molecular interactions with biological targets. This guide provides the foundational knowledge required to synthesize, manipulate, and apply this valuable compound in a research and development setting.

Core Synthetic Methodologies

The synthesis of this compound is dominated by two highly efficient and scalable strategies starting from readily available 3-halopyridines. The choice between these methods often depends on factors such as substrate availability, functional group tolerance, and cost considerations at scale.

Caption: Primary synthetic routes to this compound.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most direct and atom-economical method for synthesizing this compound. This pathway is viable because the electron-withdrawing nitrogen atom in the pyridine ring sufficiently activates the halo-substituted positions (particularly positions 2 and 4, but also 3) towards nucleophilic attack.[5][6]

Causality of Experimental Choices:

-

Nucleophile: Sodium thiomethoxide (NaSMe) is the preferred nucleophile. It can be purchased or generated in situ from methanethiol and a strong base like sodium hydride (NaH). Using a pre-formed salt ensures stoichiometry and avoids handling gaseous methanethiol.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is crucial. These solvents effectively solvate the cation (Na+) without solvating the thiolate anion, thereby maximizing its nucleophilicity.

-

Leaving Group: While 3-fluoropyridines are most reactive in SNAr, the more common and cost-effective 3-chloropyridine or 3-bromopyridine are typically used.[7] Higher temperatures may be required to drive the reaction to completion with less reactive leaving groups.

Caption: Mechanism of the SNAr reaction on 3-chloropyridine.

Palladium-Catalyzed C-S Cross-Coupling

For substrates with sensitive functional groups that may not tolerate the conditions of SNAr, palladium-catalyzed cross-coupling offers a milder and highly versatile alternative. This method, often referred to as a Buchwald-Hartwig amination analogue for C-S bond formation, couples a 3-halopyridine (typically 3-bromopyridine) with a thiol.[8]

Causality of Experimental Choices:

-

Catalyst System: A palladium(0) source, generated in situ from a precursor like Pd(OAc)2 or Pd2(dba)3, is essential. The choice of ligand is critical to prevent catalyst deactivation by the sulfur nucleophile. Bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often employed to stabilize the palladium center and promote the key steps of the catalytic cycle.[8]

-

Base: A non-nucleophilic base, such as Cs2CO3 or K3PO4, is used to deprotonate the thiol, generating the active thiolate nucleophile without competing in the reaction.

-

Substrate: 3-Bromopyridines are ideal substrates for this reaction as they undergo oxidative addition to the Pd(0) center more readily than 3-chloropyridines.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Pd-Catalyzed Cross-Coupling |

| Starting Material | 3-Chloropyridine or 3-Bromopyridine | 3-Bromopyridine or 3-Iodopyridine |

| Key Reagents | Sodium thiomethoxide (or MeSH + Base) | Pd(0) catalyst, Ligand, Base |

| Typical Solvents | DMF, DMSO, NMP | Toluene, Dioxane, THF |

| Temperature | Often elevated (80-150 °C) | Can often be run at lower temps (RT-100 °C) |

| Advantages | High atom economy, lower cost, simple reagents | Broad functional group tolerance, milder conditions |

| Disadvantages | Limited functional group tolerance, harsh conditions | Higher cost (catalyst/ligand), potential metal contamination |

Key Applications and Derivatives

This compound is a valuable scaffold for generating libraries of compounds for biological screening. The pyridine core and the thioether linkage can be modified to fine-tune activity.

Caption: Derivatization of this compound for SAR studies.

Medicinal Chemistry

The pyridine thioether motif is found in numerous biologically active compounds. Research has shown that derivatives of thioalkyl pyridines possess significant psychotropic properties, including anticonvulsant, sedative, and anxiolytic effects.[9]

In a notable study, a series of 6-amino-2-thioalkyl-4-phenylnicotinate derivatives were synthesized and evaluated. The results demonstrated that these compounds had significant anxiolytic activity, with some derivatives showing potency several times greater than the benchmark drug diazepam.[9] This highlights the potential of the thioalkyl pyridine scaffold in developing new treatments for central nervous system disorders.

| Compound Type | Biological Activity | Key Finding | Reference |

| 6-Amino-2-thioalkyl-4-phenylnicotinates | Anxiolytic, Sedative | Activity significantly higher than diazepam in preclinical models. | [9] |

| Substituted Pyridine Derivatives | Antimalarial | Inhibition of Plasmodium falciparum growth at sub-micromolar concentrations. | [10][11] |

Agrochemicals

Pyridine-based compounds are a cornerstone of the modern agrochemical industry, used as fungicides, herbicides, and insecticides.[3] The this compound scaffold is particularly relevant in the design of insecticides.

Recent research has focused on designing derivatives of 3-(substituted)methylthio-tetrahydroisoquinolines, which incorporate the core pyridine thioether structure. These compounds have demonstrated potent insecticidal activity against pests like Aphis gossypii (cotton aphid).[12] The mechanism of action for many pyridine-based insecticides involves targeting the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, leading to paralysis and death.[13] The electronic and steric properties of the this compound moiety can be systematically varied to optimize binding to these receptors and enhance insecticidal potency.

Detailed Experimental Protocol: Synthesis via SNAr

This protocol describes a robust and validated method for the gram-scale synthesis of this compound from 3-chloropyridine.

Objective: To synthesize this compound via Nucleophilic Aromatic Substitution.

Reagents & Materials:

-

3-Chloropyridine (1.0 eq)

-

Sodium Thiomethoxide (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (Saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator

Caption: Experimental workflow for the synthesis and purification.

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF (approx. 5 mL per 1 g of 3-chloropyridine).

-

Reagent Addition: Add sodium thiomethoxide (1.2 eq) to the DMF, followed by the dropwise addition of 3-chloropyridine (1.0 eq).

-

Heating: Heat the reaction mixture to 100 °C with vigorous stirring. The causality for this temperature is to provide sufficient thermal energy to overcome the activation barrier for the SNAr reaction involving the moderately reactive 3-chloro position.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). The product is expected to be more soluble in the organic phase.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry, comparing the obtained data with literature values.

Conclusion

This compound has firmly established itself as a high-value synthetic intermediate. Its preparation is accessible through robust and well-understood chemical transformations, primarily Nucleophilic Aromatic Substitution and palladium-catalyzed cross-coupling. The strategic incorporation of this scaffold into molecular design campaigns has led to the discovery of promising new drug candidates and agrochemicals. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, a thorough understanding of the synthesis and application of key building blocks like this compound remains essential for innovation in the chemical and life sciences.

References

- Lonza AG (2014). Process for the synthesis of 3-methyl-pyridine.

-

Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health. [Link]

-

Li, G., et al. (2024). 3-Methylpyridine: Synthesis and Applications. PubMed. [Link]

-

Jan, J. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]

-

Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed. [Link]

-

Ben, B. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. ResearchGate. [Link]

-

Barlin, G. B., & Ben, N. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Khamies, E., et al. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). PubMed. [Link]

-